molecular formula C12H14N2OS B1452173 1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 1094261-41-2

1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1452173
CAS No.: 1094261-41-2
M. Wt: 234.32 g/mol
InChI Key: CIWBQSOXOQEBPO-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), which is involved in the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation processes of histones and transcription factors, thereby influencing gene expression and cellular metabolism.

Cellular Effects

This compound impacts various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with ACSS2 can lead to changes in the acetylation of histones, affecting gene expression and cellular functions . Additionally, it may alter metabolic pathways, leading to changes in cellular energy production and biosynthesis of macromolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits ACSS2 by binding to its active site, preventing the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation of histones and transcription factors, leading to changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, its inhibitory effects on ACSS2 may decrease over time due to degradation or metabolic processes . Long-term studies in in vitro and in vivo settings are necessary to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it may cause toxic or adverse effects, such as inhibition of essential metabolic pathways and disruption of cellular functions . Threshold effects and toxicities should be carefully evaluated in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ACSS2, affecting the conversion of acetate to acetyl-CoA . This interaction influences metabolic flux and metabolite levels, impacting cellular energy production and biosynthesis of macromolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For example, it may be transported by organic cation transporters (OCTs) such as OCT1 and OCT2, which facilitate its uptake into hepatocytes and proximal tubular cells . Its localization and accumulation within specific tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with ACSS2 may localize it to the nucleus, where it can influence histone acetylation and gene expression .

Properties

IUPAC Name

3-(2-methoxyethyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-15-8-7-14-11(9-13-12(14)16)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBQSOXOQEBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CNC1=S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 2
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 3
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 4
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 5
Reactant of Route 5
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
Reactant of Route 6
1-(2-methoxyethyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.